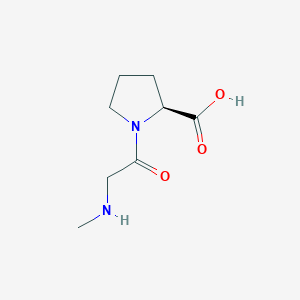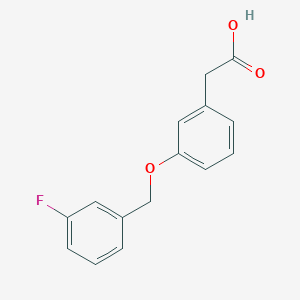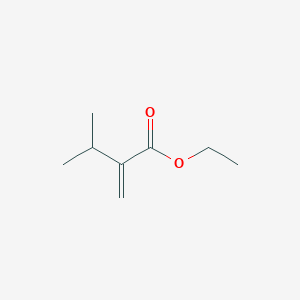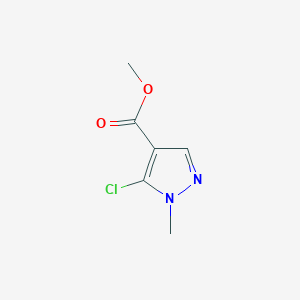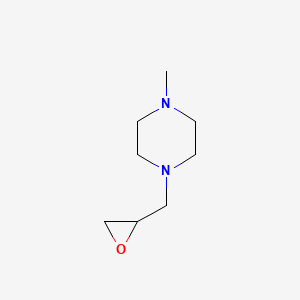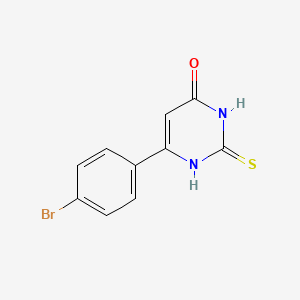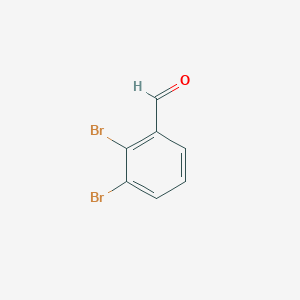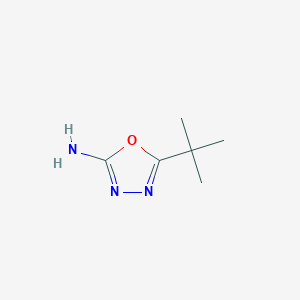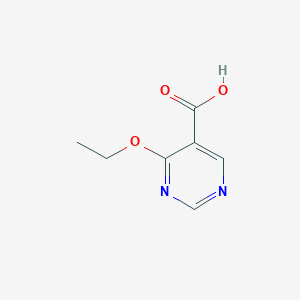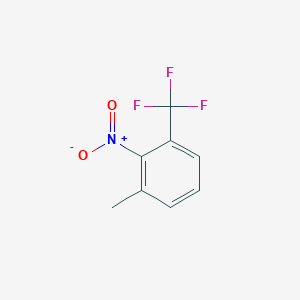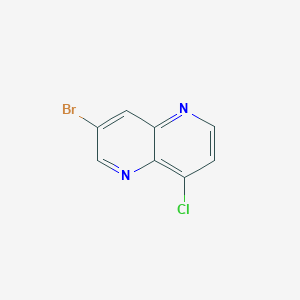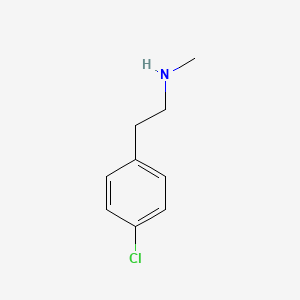
N-Methyl 4-chlorophenethylamine
Overview
Description
N-Methyl 4-chlorophenethylamine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenethylamine, characterized by the presence of a chlorine atom at the para position of the phenyl ring and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
N-Methyl 4-chlorophenethylamine primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
The compound interacts with its targets by binding to these receptors. In the case of 5-HT 2A and 5-HT 2C receptors, this compound acts as a full agonist . This means it binds to these receptors and activates them, mimicking the effect of the natural ligand, serotonin. For the 5-ht 1a receptor, only certain phenethylamines were found to be partial-to-full very low potency agonists .
Biochemical Pathways
Upon activation of the 5-HT 2A and 5-HT 2C receptors, this compound triggers a series of biochemical reactions. These reactions involve the release of inositol phosphates and arachidonic acid . The exact downstream effects of these pathways can vary, but they generally lead to changes in neuronal activity and neurotransmitter release.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl 4-chlorophenethylamine can be synthesized through several methods. One common approach involves the reductive amination of 4-chlorophenylacetone with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might include steps such as the chlorination of phenethylamine followed by N-methylation using methyl iodide or dimethyl sulfate under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: N-Methyl 4-chlorophenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to N-methyl 4-chlorophenylethylamine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Methyl 4-chlorophenylethylamine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
N-Methyl 4-chlorophenethylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the chlorine and methyl groups.
4-Chlorophenethylamine: Similar structure but without the N-methyl group.
N-Methylphenethylamine: Lacks the chlorine atom on the phenyl ring.
Uniqueness: N-Methyl 4-chlorophenethylamine is unique due to the combined presence of the chlorine atom and the N-methyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSUCPDSYSXLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544519 | |
| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38171-31-2 | |
| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



